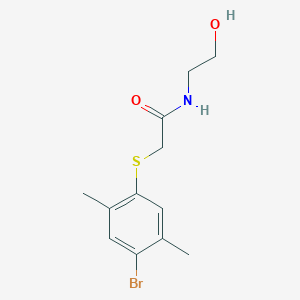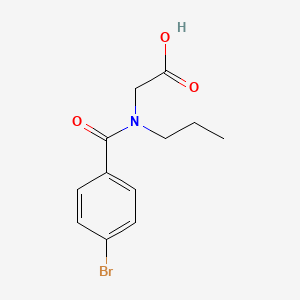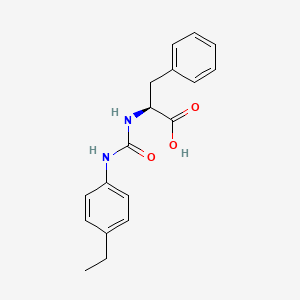
2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide is an organic compound that features a brominated aromatic ring, a thioether linkage, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Bromination: The starting material, 2,5-dimethylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Thioether Formation: The brominated intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-hydroxyethylamine to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the acetamide group, leading to debromination or amine formation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium tert-butoxide, or primary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated compounds or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The thioether and acetamide groups may play crucial roles in binding to the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Chloro-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
- 2-((4-Methyl-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
- 2-((4-Fluoro-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide
Uniqueness
The presence of the bromine atom in 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide may confer unique reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C12H16BrNO2S |
|---|---|
Poids moléculaire |
318.23 g/mol |
Nom IUPAC |
2-(4-bromo-2,5-dimethylphenyl)sulfanyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C12H16BrNO2S/c1-8-6-11(9(2)5-10(8)13)17-7-12(16)14-3-4-15/h5-6,15H,3-4,7H2,1-2H3,(H,14,16) |
Clé InChI |
RGWZICNGYHZKND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)C)SCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)
![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)









![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)

![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)
